molecular formula C18H13NO4 B14159347 7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- CAS No. 88741-67-7

7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy-

Cat. No.: B14159347
CAS No.: 88741-67-7
M. Wt: 307.3 g/mol
InChI Key: BKPROUCYAMSITF-UHFFFAOYSA-N
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Description

7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that include atoms other than carbon, such as nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- can be achieved through several methods. One common approach involves the cyclization of phenylethylaminophtalides with polyphosphoric acid. This method has been characterized by X-ray diffraction and NMR assignments . Another method involves the intermolecular cyclization of 1-alkynyl-9,10-anthraquinones with hydrazine in boiling pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Mechanism of Action

The mechanism by which 7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- exerts its effects involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the normal function of the DNA and leading to cytotoxic effects . Additionally, it may inhibit enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and hydroxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88741-67-7

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

10-hydroxy-4,11-dimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C18H13NO4/c1-22-10-3-4-11-12(8-10)16-14-9(5-6-19-16)7-13(23-2)18(21)15(14)17(11)20/h3-8,21H,1-2H3

InChI Key

BKPROUCYAMSITF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C4C2=NC=CC4=CC(=C3O)OC

Origin of Product

United States

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